Exo-Arabinofuranosidase IABF1 Displays a 2.75-Fold Higher kcat on Arabinotriose Compared with Arabinobiose Despite a 1.41-Fold Higher Km
The Bacillus subtilis intracellular exo-α-(1→5)-L-arabinofuranosidase (IABF1) preferentially hydrolyzes arabinotriose over arabinobiose and linear arabinan. Direct kinetic comparison at pH 6.6, 37 °C shows that arabinotriose has a Km of 1.1 mM and kcat of 88 s⁻¹, whereas arabinobiose has a Km of 0.78 mM and kcat of 32 s⁻¹ [1]. Thus, although the enzyme binds arabinobiose slightly tighter, the catalytic turnover for arabinotriose is 2.75-fold higher, making it the kinetically preferred substrate among the tested oligosaccharides.
| Evidence Dimension | Catalytic turnover (kcat) on oligosaccharide substrates |
|---|---|
| Target Compound Data | kcat = 88 s⁻¹, Km = 1.1 mM |
| Comparator Or Baseline | Arabinobiose: kcat = 32 s⁻¹, Km = 0.78 mM; Linear 1,5-α-L-arabinan: kcat = 12 s⁻¹, Km = 0.36 mM |
| Quantified Difference | kcat(arabinotriose)/kcat(arabinobiose) = 2.75; kcat(arabinotriose)/kcat(arabinan) = 7.33 |
| Conditions | pH 6.6, 37 °C, recombinant enzyme expressed in E. coli |
Why This Matters
For exo-arabinofuranosidase activity assays, arabinotriose provides the highest catalytic turnover among defined substrates, enabling more sensitive detection of enzyme activity compared with arabinobiose or polymeric arabinan.
- [1] UniProtKB. P94531 (IABF1_BACSU) – Intracellular exo-alpha-(1→5)-L-arabinofuranosidase 1. Available at: https://www.uniprot.org/uniprotkb/P94531/entry. Kinetic data source: PubMed 18757805. View Source
